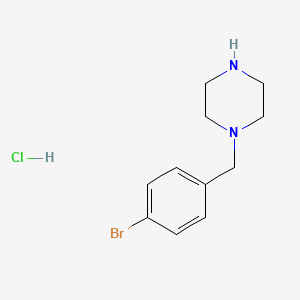

1-(4-Bromobenzyl)piperazine hydrochloride

Descripción general

Descripción

1-(4-Bromobenzyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C11H16BrClN2 and its molecular weight is 291.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-Bromobenzyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a piperazine ring substituted with a bromobenzyl group. This structure is critical for its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 1-(4-Bromobenzyl)piperazine and its derivatives. For instance, a derivative of piperazine was shown to inhibit the growth of Pseudomonas aeruginosa, demonstrating a minimum inhibitory concentration (MIC) as low as 1 μg/mL, which is significantly more effective than traditional antibiotics like norfloxacin . The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death due to oxidative stress .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including murine melanoma. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with key cellular pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound alters the integrity of bacterial membranes, leading to cell lysis.

- Oxidative Stress Induction : It promotes oxidative stress within bacterial cells, contributing to their death.

- Inhibition of Protein Interactions : It may interfere with protein-protein interactions critical for cancer cell survival and proliferation .

Study on Antimicrobial Efficacy

A study conducted on various derivatives of piperazine, including 1-(4-Bromobenzyl)piperazine, revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that while derivatives exhibited varying degrees of potency, 1-(4-Bromobenzyl)piperazine was among the most effective against S. aureus and E. coli strains .

Anticancer Research Findings

In another significant study, researchers evaluated the effects of 1-(4-Bromobenzyl)piperazine on pancreatic cancer cell lines. The compound demonstrated promising results in reducing cell viability and inducing apoptosis through caspase activation pathways. This study emphasized the potential for further development into therapeutic agents targeting resistant cancer phenotypes .

Data Tables

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(4-Bromophenyl)piperazine hydrochloride serves as a key intermediate in synthesizing various psychoactive drugs, particularly those targeting serotonin receptors, and can aid in treating depression and anxiety disorders .

Neuroscience Research

This compound is used in studies investigating the central nervous system, helping researchers understand the mechanisms of action of neurotransmitters and their role in behavior and mood regulation .

Analytical Chemistry

1-(4-Bromophenyl)piperazine hydrochloride is valuable in developing analytical methods for detecting and quantifying piperazine derivatives in biological samples, enhancing the reliability of drug testing and toxicology studies .

Material Science

It is explored for its potential in creating novel polymers and materials, which can lead to advancements in drug delivery systems and other biomedical applications .

Biological Assays

This chemical is often employed in high-throughput screening assays to identify new drug candidates, streamlining the drug discovery process and reducing development costs .

Synthesis of Piperazine-Containing Drugs

Piperazine derivatives are important building blocks in the synthesis of pharmaceutical agents . For example, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is obtained through SNAr starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation, and is a building block in the synthesis of drugs .

Detection of New Psychoactive Substances

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzyl group enables nucleophilic aromatic substitution (NAS) reactions. This site reacts with nucleophiles such as amines, alkoxides, or thiols under specific conditions.

Example Reaction:

Reaction with piperazine derivatives in the presence of a palladium catalyst enables cross-coupling to form biphenyl structures .

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DMSO | 60°C | 96% | |

| 4-Aminophenol | Ethanol | Reflux | 78% |

Functionalization of the Piperazine Ring

The secondary amines in the piperazine ring undergo alkylation, acylation, and coordination chemistry.

Acylation

Reaction with acyl chlorides forms amide derivatives:

| Acylating Agent | Catalyst | Reaction Time | Purity |

|---|---|---|---|

| Acetyl chloride | Triethylamine | 2 h | 99% |

| Benzoyl chloride | Pyridine | 4 h | 95% |

Alkylation

Alkyl halides react with the piperazine nitrogen to form quaternary ammonium salts. For example, methyl iodide in dichloromethane yields N-methyl derivatives .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals, forming complexes with applications in catalysis and material science.

Example:

Reaction with Cu(II) chloride produces a square-planar complex:

Biological Interaction Mechanisms

The compound inhibits enzymes like α-amylase and α-glucosidase through competitive binding. Kinetic studies show:

-

for α-glucosidase inhibition. -

Binding involves hydrogen bonds with the sulfonamide group and hydrophobic interactions with the bromophenyl moiety .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

Optimized Conditions:

Oxidation Reactions

The piperazine ring undergoes N-oxidation with hydrogen peroxide or peracids:

Thiol-Ene Click Chemistry

The bromine site reacts with thiols under UV light to form thioether linkages, useful in polymer chemistry .

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFYODBHQSMYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656849 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510725-48-1 | |

| Record name | 1-[(4-Bromophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.